
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide, also known as JNJ-40411813, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been found to have a wide range of biological activities.
Wirkmechanismus
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC activity, N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide can alter the expression of genes involved in various biological processes, leading to the observed biological effects.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to have anti-tumor properties, inhibiting the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of various neurological disorders and cancer. Another potential direction is the development of more potent and soluble analogs of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide for use in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide and its potential applications in medicine.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide involves a multi-step process that includes the reaction of 2-methoxyphenylacetic acid with 2-bromo-4-picoline, followed by the reaction with pyrrolidine-1-carboxylic acid and then the final reaction with 2,2,2-trifluoroacetic acid. The resulting compound is then purified through recrystallization to obtain N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-pyridin-4-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-7-3-2-5-14(16)19-17(21)20-12-4-6-15(20)13-8-10-18-11-9-13/h2-3,5,7-11,15H,4,6,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQGZVHZCVLRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

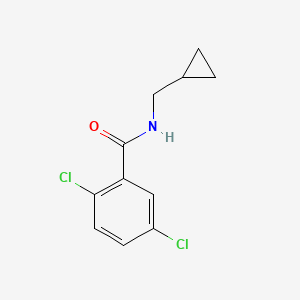
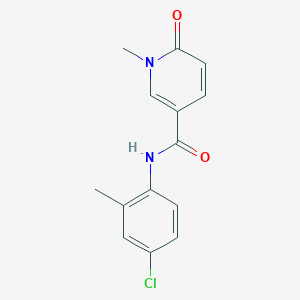
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
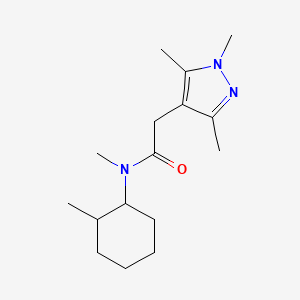

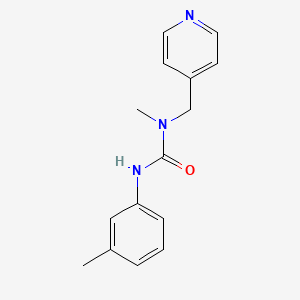
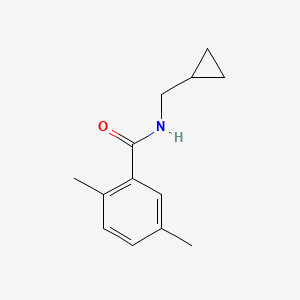
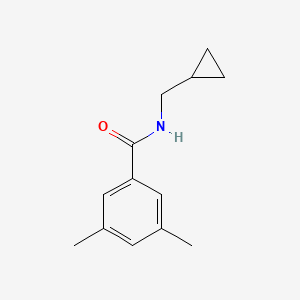
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)


![Cyclohex-3-en-1-yl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7510140.png)

![[4-(Dimethylamino)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7510149.png)